molecular formula C16H20O8S2 B12039037 Propanedioic acid, 2,2'-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester

Propanedioic acid, 2,2'-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester

Cat. No.: B12039037
M. Wt: 404.5 g/mol
InChI Key: CQZLSMCISVQUMY-UHFFFAOYSA-N
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Description

TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE: is a unique organosulfur compound characterized by the presence of a 1,3-dithietane ring. This compound is known for its distinctive structure, which includes two sulfur atoms and a dimalonate moiety. It has a molecular formula of C16H20O8S2 and a molecular weight of 404.461 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE typically involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by the reduction of the resulting 1,3-dithietane 1-oxide using THF-borane . This method yields the desired compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur-containing intermediates.

Chemical Reactions Analysis

Types of Reactions: TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can yield thiols and other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimalonate moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted dimalonates.

Scientific Research Applications

Chemistry: TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE is used as a building block in organic synthesis.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its sulfur-containing structure suggests possible applications in the development of new pharmaceuticals and therapeutic agents .

Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and advanced materials. It is also being investigated for its potential use in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE involves its ability to undergo various chemical transformations. The sulfur atoms in the 1,3-dithietane ring can participate in redox reactions, making the compound a versatile intermediate in organic synthesis. The dimalonate moiety can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE is unique due to its combination of a 1,3-dithietane ring and dimalonate moiety.

Properties

Molecular Formula

C16H20O8S2

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 2-[4-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3-dithietan-2-ylidene]propanedioate

InChI

InChI=1S/C16H20O8S2/c1-5-21-11(17)9(12(18)22-6-2)15-25-16(26-15)10(13(19)23-7-3)14(20)24-8-4/h5-8H2,1-4H3

InChI Key

CQZLSMCISVQUMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SC(=C(C(=O)OCC)C(=O)OCC)S1)C(=O)OCC

Origin of Product

United States

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